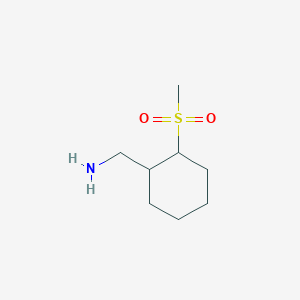
2-Amino-4-(3-methylpiperidin-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(3-methylpiperidin-1-yl)butanamide is a chemical compound with a molecular formula of C10H21N3O. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the piperidine ring makes it a significant structure in medicinal chemistry due to its prevalence in various pharmacologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-methylpiperidin-1-yl)butanamide typically involves the reaction of 3-methylpiperidine with a suitable butanamide precursor. One common method involves the reductive amination of 3-methylpiperidine with 4-oxobutanamide in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-(3-methylpiperidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidation of the compound can yield 2-oxo-4-(3-methylpiperidin-1-yl)butanamide.
Reduction: Reduction can produce 2-amino-4-(3-methylpiperidin-1-yl)butylamine.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-(3-methylpiperidin-1-yl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(3-methylpiperidin-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-(2-methylpiperidin-1-yl)butanamide
- 2-Amino-4-(4-methylpiperidin-1-yl)butanamide
- N-(2-amino-4-fluorophenyl)-4-(3-methylpiperidin-1-yl)butanamide
Uniqueness
2-Amino-4-(3-methylpiperidin-1-yl)butanamide is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and reactivity. This uniqueness makes it a valuable compound for developing new drugs and studying structure-activity relationships.
Eigenschaften
Molekularformel |
C10H21N3O |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
2-amino-4-(3-methylpiperidin-1-yl)butanamide |
InChI |
InChI=1S/C10H21N3O/c1-8-3-2-5-13(7-8)6-4-9(11)10(12)14/h8-9H,2-7,11H2,1H3,(H2,12,14) |
InChI-Schlüssel |
GACZGGKIFOWMDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN(C1)CCC(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-2-ethyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13637379.png)

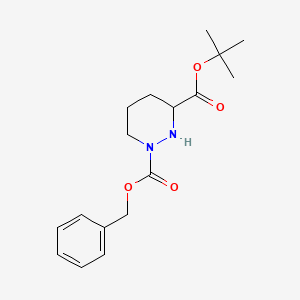
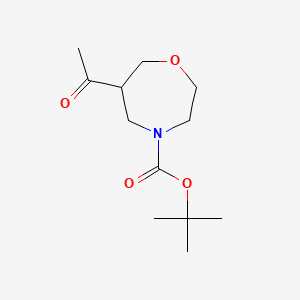
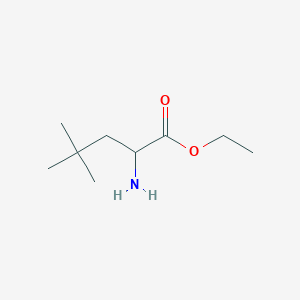

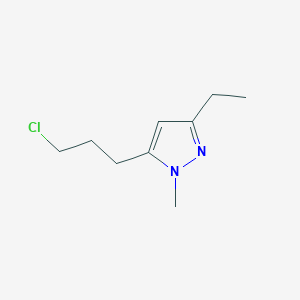


amino}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13637424.png)
